4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one
Overview
Description
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one is an organic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . This compound features a cyclohexanone ring substituted with a 3-ethyl-1,2,4-oxadiazole moiety. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexanone derivative with an amidoxime in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate nitrile oxide, which then undergoes cyclization to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxadiazole ring to other heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile
- 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
Uniqueness
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one is unique due to the presence of both the cyclohexanone ring and the 3-ethyl-1,2,4-oxadiazole moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-9-11-10(14-12-9)7-3-5-8(13)6-4-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUFYWSXWOOCOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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